molecular formula C16H16N2O3S B562896 S-Phenyl-L-cysteine-N-(3-aminophenyl)amide CAS No. 1331902-93-2

S-Phenyl-L-cysteine-N-(3-aminophenyl)amide

Cat. No.: B562896
CAS No.: 1331902-93-2
M. Wt: 316.375
InChI Key: LQJBCLLRNLAOGW-AWEZNQCLSA-N
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Description

S-Phenyl-L-cysteine-N-(3-aminophenyl)amide is a complex organic compound that features both an amide and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Phenyl-L-cysteine-N-(3-aminophenyl)amide typically involves the acylation of 3-aminobenzoic acid with S-phenyl-L-cysteine. This process can be carried out using various acylating agents such as benzoyl chloride or benzoic anhydride under controlled conditions. The reaction is usually performed in the presence of a base such as triethylamine and a solvent like tetrahydrofuran to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. This method allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

S-Phenyl-L-cysteine-N-(3-aminophenyl)amide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

Scientific Research Applications

S-Phenyl-L-cysteine-N-(3-aminophenyl)amide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of S-Phenyl-L-cysteine-N-(3-aminophenyl)amide involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The amide group can participate in hydrogen bonding, affecting the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-Phenyl-L-cysteine-N-(3-aminophenyl)amide is unique due to the presence of both an amide and a thiol group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. Its structural complexity also provides opportunities for diverse applications in various fields.

Biological Activity

S-Phenyl-L-cysteine-N-(3-aminophenyl)amide is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article synthesizes findings from various studies to elucidate its biological activity, focusing on its mechanisms, efficacy against specific diseases, and structure-activity relationships.

  • Molecular Formula : C16_{16}H16_{16}N2_2O3_3S
  • Molecular Weight : 316.37 g/mol

Research indicates that this compound exhibits biological activity primarily through interactions with specific enzymes and cellular pathways. Notably, compounds with similar structures have been shown to target thiol-containing proteins, which play critical roles in cellular redox states and signaling pathways.

  • Cysteine Targeting : The compound acts as a cysteine-targeting electrophile, potentially leading to the modulation of redox-sensitive pathways in cells. This property is significant for inducing apoptosis in cancer cells through oxidative stress mechanisms .
  • Inhibition of Enzymes : The amide's structure allows it to interact with various enzymes, including those involved in metabolic pathways relevant to cancer and infectious diseases .

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines, including L-6 cells, with IC50_{50} values ranging from 21.25 µM to 216.9 µM .
  • Mechanistic Insights : The compound's ability to induce ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation—was highlighted in recent research. This suggests a novel therapeutic avenue for targeting resistant cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Leishmanicidal Activity : In studies focusing on leishmaniasis, compounds structurally related to this compound demonstrated potent activity against Leishmania species. The mechanism involved inhibition of trypanothione reductase, a key enzyme for the survival of the parasite .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Substituent Effect on Activity Reference
Phenyl groupEnhances lipophilicity and cellular uptake
Amino groupIncreases interaction with thiol-containing proteins
Amide linkageStabilizes the compound and improves selectivity

Case Studies

  • Leishmaniasis Study : A study assessed the leishmanicidal effects of a series of phenyl-substituted amides, including this compound. Results indicated significant selectivity towards infected macrophages compared to human cell lines, suggesting a promising therapeutic index for further development .
  • Cancer Cell Lines : In another investigation, the compound was tested against multiple cancer cell lines. The findings revealed that it induced cell death through oxidative stress mechanisms, highlighting its potential as an anticancer agent .

Properties

IUPAC Name

(2R)-2-[(3-aminobenzoyl)amino]-3-phenylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c17-12-6-4-5-11(9-12)15(19)18-14(16(20)21)10-22-13-7-2-1-3-8-13/h1-9,14H,10,17H2,(H,18,19)(H,20,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJBCLLRNLAOGW-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(C(=O)O)NC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SC[C@@H](C(=O)O)NC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652668
Record name N-(3-Aminobenzoyl)-S-phenyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331902-93-2
Record name N-(3-Aminobenzoyl)-S-phenyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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